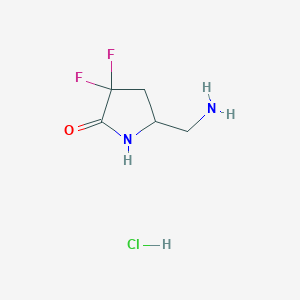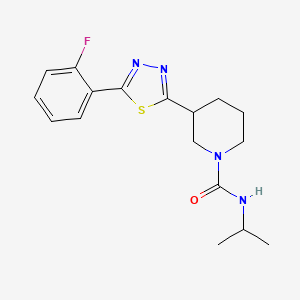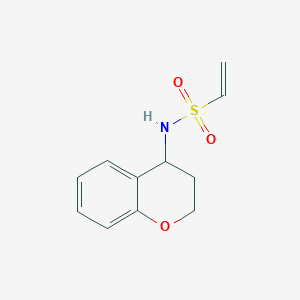
5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminomethyl compounds are a class of organic compounds that contain an aminomethyl functional group (-NH2CH2-). They are used in a variety of applications, including as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of aminomethyl compounds can vary depending on the specific compound. For example, aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters .Molecular Structure Analysis
The molecular structure of aminomethyl compounds depends on the specific compound. For example, the molecular formula of aminomethyl propanol is C4H11NO .Chemical Reactions Analysis
Aminomethyl compounds can participate in a variety of chemical reactions. For example, aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides .Physical And Chemical Properties Analysis
The physical and chemical properties of aminomethyl compounds can vary depending on the specific compound. For example, aminomethyl propanol is soluble in water and has about the same density as water .Applications De Recherche Scientifique
Antiviral Properties
5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride and its derivatives have been explored for their antiviral properties. A study by Ivachtchenko et al. (2015) synthesized novel derivatives and tested their efficacy against various viruses like bovine viral diarrhea virus, hepatitis C virus, and influenza A virus. Some derivatives showed significant activity against these viruses, surpassing even known antiviral drugs in certain models (Ivachtchenko et al., 2015).
Synthesis of Biologically Active Compounds
The compound plays a crucial role in synthesizing biologically active compounds. Wei, Makowski, and Rutherford (2012) reported a fluorination-free synthesis method starting from 2-chloro-2,2-difluoroacetic acid, yielding 3,3-difluoropyrrolidine hydrochloride, an important synthon in this process (Wei, Makowski, & Rutherford, 2012).
Catalytic and Chemical Applications
Santiso-Quiñones and Rodríguez-Lugo (2013) explored the use of a compound containing 2-(aminomethyl)pyridine in a ruthenium(II) complex for catalytic transfer hydrogenation. The crystal structure of this complex provided insights into its reduced catalytic activity, highlighting the utility of such compounds in understanding catalysis mechanisms (Santiso-Quiñones & Rodríguez-Lugo, 2013).
Antioxidant and Chelating Agents
The derivatives of this compound have been studied for their antioxidant and metal chelating activities. Sudhana and Pradeepkiran Jangampalli Adi (2019) synthesized and evaluated dihydropyridine derivatives, finding them potent as antioxidants and chelating agents, which could be beneficial in treating oxidative stress-related diseases (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Chemical Modification and DNA Research
In 2013, Lu et al. developed a method called chemical modification-assisted bisulfite sequencing (CAB-Seq) for detecting 5-carboxylcytosine in DNA. They utilized a compound similar to this compound for amide bond formation, demonstrating its application in advanced DNA research (Lu et al., 2013).
Mécanisme D'action
The mechanism of action of aminomethyl compounds can vary depending on the specific compound and its application. For example, δ-Aminolevulinic acid, an endogenous non-proteinogenic amino acid, is the first compound in the porphyrin synthesis pathway, the pathway that leads to heme in mammals, as well as chlorophyll in plants .
Safety and Hazards
Propriétés
IUPAC Name |
5-(aminomethyl)-3,3-difluoropyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(2-8)9-4(5)10;/h3H,1-2,8H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURLSETXNZVVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1(F)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-6-thien-2-ylpyridazine](/img/structure/B2378523.png)
![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2378524.png)


![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2378528.png)
![7-chloro-N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2378529.png)



![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2378541.png)
![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2378542.png)
![2-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378545.png)